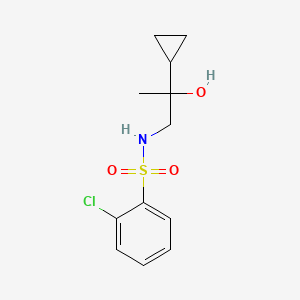

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and have applications in the treatment of bacterial infections .

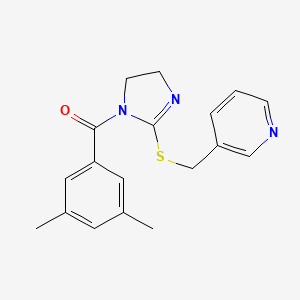

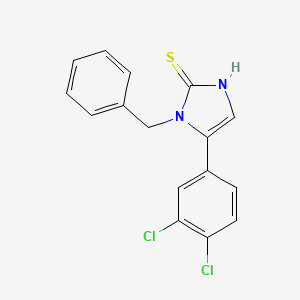

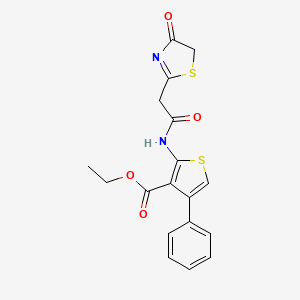

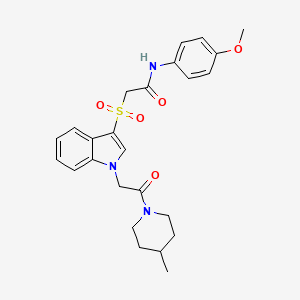

Molecular Structure Analysis

The molecular structure of this compound would be characterized by a benzene ring substituted with a sulfonyl group and a chlorine atom. The sulfonyl group would be further substituted with a cyclopropyl group and a 2-hydroxypropyl group .Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases . They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Behavior of Similar Compounds

Research on similar sulfonamide compounds, such as parabens and organochlorine pesticides, provides insight into their environmental fate and potential applications in understanding environmental pollution and remediation strategies. Parabens, for instance, are extensively used in consumer products and are known to persist in aquatic environments, raising concerns about their impact as emerging contaminants. Studies highlight their occurrence, degradation, and behavior in water, indicating their biodegradability but also their continuous introduction into ecosystems due to widespread use. This research can inform the development of environmental monitoring and pollution management strategies for related sulfonamide compounds (Haman et al., 2015).

Degradation and Remediation Strategies

Investigations into chlorobenzenes, a group of organic pollutants similar to sulfonamide compounds in terms of environmental persistence, have led to the identification of potential remediation strategies. Understanding the fate processes of chlorobenzenes in soil has opened up possibilities for developing techniques that combine dechlorination and biodegradation, which could be applicable for mitigating pollution from sulfonamide compounds. This body of work underscores the importance of enhancing dissipation processes in environmental compartments to reduce or eliminate pollution from persistent organic pollutants (Brahushi et al., 2017).

Antimicrobial and Antioxidant Properties

The role of sulfonamide compounds in medical applications, especially their antimicrobial properties, is well-documented. For instance, triclosan, a widely used antimicrobial agent, has been studied extensively for its environmental occurrence, toxicity, and ecological risks. These studies provide critical insights into the effects of antimicrobial agents on human health and the environment, which can inform research on the therapeutic applications of sulfonamide compounds beyond their conventional uses. Understanding the toxicological profile and environmental impact of these compounds can aid in assessing their safety and efficacy in various applications (Kim & Choi, 2014).

Role in Ethylene Perception Inhibition in Fruits and Vegetables

The compound 1-methylcyclopropene (1-MCP), used as an ethylene perception inhibitor in fruits and vegetables, illustrates the potential applications of sulfonamide compounds in agriculture. Research on 1-MCP has shown significant benefits in extending the shelf life and maintaining the quality of perishable products. This indicates the broader potential of sulfonamide compounds in enhancing food security and reducing waste by modulating ethylene-mediated ripening processes in fruits and vegetables (Watkins, 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-12(15,9-6-7-9)8-14-18(16,17)11-5-3-2-4-10(11)13/h2-5,9,14-15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXXDEPCRIOYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)

![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)